N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
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Description
N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a useful research compound. Its molecular formula is C15H19N3O5S and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.10454189 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical reactions .
Cellular Effects
The effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can alter cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a potent tool for studying biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding how the compound influences biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use .
Subcellular Localization
The subcellular localization of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall effectiveness. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopropyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-23-13-6-5-11(18-7-2-8-24(18,21)22)9-12(13)17-15(20)14(19)16-10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGHSRMSSJHNJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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